1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol
Description
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-8-2-1-7(10(12)3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDICPHPHKTMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Optimizing Potency and Selectivity: A Technical Deep Dive into the SAR of Dichlorobenzyl Pyrazole Alcohols
Executive Summary
Content Type: Technical Whitepaper Subject: Structure-Activity Relationship (SAR) of 1-(2,4-Dichlorobenzyl)-pyrazole-based Alcohols. Primary Application: Small molecule inhibition of Kinases (EGFR, VEGFR-2) and Bacterial Enzymes (FabH).
This guide dissects the medicinal chemistry of dichlorobenzyl pyrazole alcohols , a privileged scaffold in drug discovery. While the 2,4-dichlorobenzyl moiety provides critical hydrophobic anchoring, the pyrazole alcohol "head" serves as the tunable engine for solubility and hydrogen-bond networking. This document moves beyond basic descriptions, offering a causal analysis of how specific structural modifications drive potency (
The Chemical Space: Anatomy of the Pharmacophore
The efficacy of this class relies on a tripartite structure. The synergy between the lipophilic tail and the polar head is the defining feature of its SAR.
The Hydrophobic Anchor: 2,4-Dichlorobenzyl
The 2,4-dichlorobenzyl group is not merely a space-filler; it is a "steric lock."
-
Metabolic Stability: The chlorine atoms at the 2- and 4-positions block the primary sites of oxidative metabolism (CYP450-mediated hydroxylation) on the phenyl ring.
-
Hydrophobic Burial: In kinase targets (e.g., EGFR), this moiety typically occupies the deep hydrophobic pocket (Back Pocket/Selectivity Pocket), displacing water and increasing entropic gain upon binding.
-
Why not 3,4-dichloro? The 2-chloro substituent introduces orthogonal steric bulk that forces the benzyl ring to twist out of coplanarity with the pyrazole, often pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding.
The Core: Pyrazole Scaffold
The pyrazole ring acts as a rigid linker. The N1-position is the standard attachment point for the benzyl group.
-
Electronic Effects: The pyrazole nitrogen lone pairs can act as H-bond acceptors.
-
Regiochemistry: The vector of the alcohol side chain depends on whether it is attached at C3, C4, or C5.
-
C3-Substitution: Projects the alcohol into the solvent front (improving solubility).
-
C4-Substitution: Often directs the alcohol toward the Hinge Region (critical for ATP-mimetic activity).
-
The Polar Modulator: The Alcohol Moiety
This is the "warhead" for physicochemical tuning.
-
H-Bonding: Acts as both a donor and acceptor. In FabH inhibition, this interacts with the catalytic triad.
-
Solubility: The dichlorobenzyl group is highly lipophilic (cLogP > 4). The alcohol reduces cLogP, bringing the molecule into a druggable range (Lipinski compliance).
-
Chirality: Secondary alcohols (
) introduce a chiral center. One enantiomer typically exhibits >100-fold higher potency due to specific spatial constraints within the active site.
Visualizing the SAR Logic
The following diagram maps the causal relationships between structural modifications and biological outcomes.
Figure 1: Causal SAR map illustrating how structural modules (Tail, Core, Head) dictate biological properties.
Detailed Structure-Activity Relationships[1]
Linker Length and Flexibility
The distance between the pyrazole and the hydroxyl group is critical.
-
Hydroxymethyl (-CH2OH): Often too short, leading to steric clashes between the pyrazole and the target protein surface.
-
Hydroxyethyl (-CH2CH2OH): frequently the "Goldilocks" zone. It provides enough rotational freedom for the -OH group to find its binding partner (e.g., Asp or Glu residues) without incurring a high entropic penalty.
-
Rigidification: Constraining the alcohol within a ring (e.g., a hydroxy-piperidinyl group attached to the pyrazole) often improves potency by reducing the entropic cost of binding, provided the vector is correct.
The "Magic Methyl" Effect on the Alcohol
Converting a primary alcohol (
-
Mechanism: The methyl group fills a small hydrophobic sub-pocket (often called the "selectivity pocket" in kinases).
-
Validation: This must be validated by synthesizing both enantiomers. A racemic mixture often masks the true potency of the eutomer (active enantiomer).
Quantitative Data Summary (Representative Trends)
Data synthesized from general SAR trends in pyrazole kinase/FabH inhibitors [1, 2].
| Structural Modification | Relative Potency (IC50) | cLogP | Metabolic Stability |
| Unsubstituted Benzyl | 1.0x (Baseline) | 3.2 | Low (Rapid oxidation) |
| 2,4-Dichlorobenzyl | 0.05x (20-fold increase) | 4.5 | High |
| 4-Chlorobenzyl | 0.2x (5-fold increase) | 3.9 | Moderate |
| Primary Alcohol (-CH2OH) | 0.05x | 3.8 | High |
| Secondary Alcohol (-CH(Me)OH) | 0.01x (100-fold increase) | 4.1 | High |
| Ether (-OMe) (Loss of H-bond) | 5.0x (Loss of activity) | 4.8 | High |
Experimental Protocols
Chemical Synthesis: Regioselective Assembly
The challenge in pyrazole chemistry is controlling N1 vs N2 alkylation. The following protocol ensures high regioselectivity for the N1-(2,4-dichlorobenzyl) isomer.
Protocol: Synthesis of 1-(2,4-Dichlorobenzyl)-1H-pyrazole-4-methanol
-
Reagents: 1H-pyrazole-4-carboxylate (ethyl ester), 2,4-dichlorobenzyl chloride,
(base), DMF (solvent), (reducing agent). -
Step 1: N-Alkylation
-
Dissolve ethyl 1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous DMF.
-
Add
(2.5 eq) and stir at RT for 30 min to deprotonate. -
Add 2,4-dichlorobenzyl chloride (1.1 eq) dropwise.
-
Heat to 80°C for 4 hours. Note: Higher temperatures promote N2-alkylation byproducts.
-
Workup: Pour into ice water. The product precipitates. Filter and recrystallize from ethanol to obtain Ethyl 1-(2,4-dichlorobenzyl)-1H-pyrazole-4-carboxylate .
-
-
Step 2: Reduction to Alcohol
-
Dissolve the ester intermediate in anhydrous THF under
atmosphere. -
Cool to 0°C. Carefully add
(1.5 eq) pellets. -
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Fieser workup (
, 15% NaOH, ). -
Purification: Silica gel chromatography (Hexane:EtOAc 1:1).
-
Figure 2: Synthetic workflow for generating the alcohol pharmacophore.
Biological Validation: Kinase Inhibition Assay
To validate the SAR, a self-validating enzyme assay is required.
Assay: ADP-Glo™ Kinase Assay (Promega) for EGFR
-
Principle: Measures ADP formation (conversion of ATP) by the kinase. The alcohol moiety's H-bonding capability is tested here.
-
Protocol:
-
Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10 µM).
-
Incubation: Mix compound (1 µL) with EGFR enzyme (2 µL) and Poly(Glu,Tyr) substrate (2 µL) in 384-well plates. Incubate 10 min.
-
Initiation: Add ATP (ultra-pure) to initiate the reaction. Incubate 60 min at RT.
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Analysis: Measure luminescence. Calculate
using non-linear regression (GraphPad Prism).
-
-
Validation Check: Z-factor must be > 0.5. Reference inhibitor (e.g., Erlotinib) must be included as a positive control.
Conclusion and Strategic Outlook
The 1-(2,4-dichlorobenzyl)-pyrazole alcohol scaffold represents a high-value template for medicinal chemistry. The 2,4-dichloro substitution pattern provides essential metabolic shielding and hydrophobic anchoring, while the alcohol side chain offers a versatile handle for tuning solubility and specific H-bond interactions.
Key Takeaway: For future optimization, researchers should focus on chiral secondary alcohols at the pyrazole C4 position. This modification consistently yields the highest potency gains by exploiting specific stereochemical preferences in the target binding pocket while maintaining Lipinski compliance.
References
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010). [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Pharmacology. (2021).[1] [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. (2020).[2][3] [Link]
-
Synthesis and biological evaluation of substituted pyrazole-based kinase inhibitors. Molecules. (2020).[2][3] [Link]
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 3. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
The 4-Hydroxypyrazole Scaffold: Synthetic Evolution & Technical Protocols
Executive Summary: The "Privileged" Hydroxyl
In the landscape of medicinal chemistry, the pyrazole ring is ubiquitous, serving as a core pharmacophore in blockbuster drugs like Celecoxib and Rimonabant.[1][2][3] However, the 4-hydroxypyrazole isomer represents a distinct and chemically challenging subclass. Unlike its 3-hydroxy or 5-hydroxy counterparts—which exist in tautomeric equilibrium with pyrazolones and are easily accessed via Knorr synthesis—the 4-hydroxy variant requires specific electronic targeting.
This scaffold is increasingly critical in the design of protein kinase inhibitors (e.g., JAK inhibitors) where the 4-hydroxyl group often serves as a crucial hydrogen bond donor/acceptor in the ATP-binding pocket. This guide delineates the historical evolution of its synthesis and provides rigorous, field-validated protocols for its construction.
Historical Genesis & The "Oxidation Problem"
The history of the 4-hydroxypyrazole is a narrative of overcoming the inherent stability of the aromatic pyrazole core.
The Knorr Foundation (1883)
Ludwig Knorr’s condensation of ethyl acetoacetate with phenylhydrazine yielded 1-phenyl-3-methyl-5-pyrazolone. While this established the pyrazole class, it highlighted a synthetic barrier: the reaction naturally favors the formation of 3- or 5-oxygenated systems (pyrazolones) due to the positioning of the carbonyls in the 1,3-dicarbonyl precursor. The C4 position, being the nucleophilic "enamine-like" carbon, resists direct oxygenation under standard Knorr conditions.
The Oxidative Breakthroughs (Early 20th Century)
Early efforts to access the 4-OH motif relied on the oxidation of pre-formed pyrazolones. Chemists like Wolff (c. 1902) and later researchers utilized the high electron density at C4 to introduce electrophilic oxygen sources. However, these methods were often plagued by over-oxidation, ring opening, or the formation of complex dimeric species (rubazonic acids).
The Modern Era: Direct Construction & C-H Activation
Contemporary synthesis has bifurcated into two reliable streams:
-
Constructive (Bottom-Up): Using 2-substituted-1,3-dicarbonyls (e.g., 2-alkoxy-1,3-diketones) to install the oxygen before ring closure.
-
Functionalization (Top-Down): Metal-catalyzed or hypervalent iodine-mediated oxidation of the pyrazole C-H bond, or the oxidation of 4-boronyl/4-silyl precursors.
Figure 1: Evolutionary timeline of 4-hydroxypyrazole synthesis, moving from serendipitous oxidation to targeted molecular design.
Technical Deep Dive: Synthesis Pathways
Pathway A: The "Bottom-Up" Condensation Strategy
Best for: Large-scale synthesis of non-precious intermediates.
This method relies on the "modified Knorr" approach. Instead of a standard 1,3-diketone, a 2-alkoxy-1,3-diketone or 2-acetoxy-1,3-diketone is used.
Mechanism:
-
Condensation: Hydrazine attacks the most electrophilic carbonyl.
-
Cyclization: The second nitrogen attacks the remaining carbonyl, closing the ring.
-
Result: A 4-alkoxypyrazole is formed directly.[4] The 4-OH is revealed via standard deprotection (e.g., BBr3 for methoxy, or hydrolysis for acetoxy).
Causality: By installing the oxygen atom at the oxidation state of an alcohol/ether in the acyclic precursor, we avoid the thermodynamic penalty of oxidizing the aromatic pyrazole ring later.
Pathway B: The "Top-Down" Oxidative Functionalization
Best for: Late-stage functionalization (LSF) of complex drug molecules.
This is the preferred route in medicinal chemistry when the pyrazole ring is already built or purchased.
Method 1: Oxidation of Pyrazole-4-boronic Pinacol Esters This is the "Gold Standard" for reliability. 4-Bromo pyrazoles are easily converted to boronic esters (Miyaura borylation), which are then oxidized to phenols (or 4-hydroxypyrazoles) using basic hydrogen peroxide.
Method 2: Hypervalent Iodine Oxidation Reagents like PhI(OAc)2 or PhICl2 can introduce oxygen or sulfur nucleophiles at the C4 position via an addition-elimination mechanism involving a highly reactive iodonium intermediate.
Figure 2: Mechanism of the oxidative hydroxylation of pyrazole-4-boronic esters. The 1,2-migration step preserves regiochemistry.
Experimental Protocols
Protocol A: Synthesis via 2-Alkoxy-1,3-Dicarbonyls
Adapted for robustness and scalability.
Scope: Synthesis of 3,5-dimethyl-4-hydroxypyrazole.
-
Precursor Preparation:
-
Dissolve pentane-2,4-dione (10 mmol) in CHCl3.
-
Add N-chlorosuccinimide (NCS) (10.5 mmol) at 0°C to generate 3-chloropentane-2,4-dione.
-
Reflux with sodium methoxide (NaOMe) in MeOH to generate 3-methoxypentane-2,4-dione via substitution.
-
-
Condensation:
-
To the methoxy-diketone solution (in EtOH), add Hydrazine Hydrate (12 mmol) dropwise at 0°C.
-
Allow to warm to RT, then reflux for 2 hours.
-
Observation: The solution will turn from yellow to colorless as the pyrazole forms.
-
-
Deprotection:
-
Isolate the 4-methoxypyrazole via concentration.
-
Redissolve in dry DCM and treat with BBr3 (2.5 eq) at -78°C. Warm to RT overnight.
-
Quench with MeOH.
-
-
Validation:
-
Product should show a broad singlet (OH) around 9.0-10.0 ppm in 1H NMR (DMSO-d6).
-
Protocol B: Oxidation of Pyrazole-4-Boronic Esters
The "Med-Chem" Standard.
Scope: Conversion of a 4-BPin pyrazole to 4-OH pyrazole.
Reagents:
-
Substrate: 1-Aryl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)
-
Oxidant: 30% H2O2 (3.0 eq)[4]
-
Base: 2M NaOH (3.0 eq)[4]
-
Solvent: THF (0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the boronate ester in THF and cool the vessel to 0°C using an ice bath.
-
Activation: Add the 2M NaOH solution. Stir for 5 minutes.
-
Oxidation: Dropwise add the 30% H2O2 solution. Caution: Exothermic.
-
Reaction: Stir at 0°C for 10 minutes, then remove ice bath and stir at RT for 45 minutes.
-
Quench: Dilute with water and carefully acidify to pH ~6 with 1M HCl or saturated NH4Cl.
-
Extraction: Extract with EtOAc (3x). The 4-hydroxypyrazole is amphoteric; do not make the aqueous layer too acidic or too basic during extraction.
-
Purification: Dry over Na2SO4. Flash chromatography (usually requiring polar eluents like DCM/MeOH) yields the pure solid.
Comparative Data Summary
| Feature | Condensation Route (Pathway A) | Boronic Oxidation (Pathway B) |
| Starting Material | 1,3-Diketones | 4-Bromo/Boronyl Pyrazoles |
| Step Count | High (Precursor synthesis + Deprotection) | Low (1 step from BPin) |
| Cost | Low (Commodity chemicals) | High (Pd catalyst for BPin, Reagents) |
| Scalability | Excellent (Kilogram scale) | Moderate (Safety concerns with H2O2) |
| Regiocontrol | Determined by hydrazine addition | Determined by BPin placement |
| Key Risk | O-Alkylation vs C-Alkylation in step 1 | Over-oxidation / Protodeboronation |
References
-
Knorr, L. (1883).[5] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[5]
-
Wolff, L. (1902). "Ueber die Einwirkung von Phenylhydrazin auf Oximidoketone". Justus Liebigs Annalen der Chemie, 325(2), 129-195.
-
Kumar, V., et al. (2013).[6] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review". International Journal of Pharmaceutical Sciences and Research.
-
Gogoi, S., & McGuigan, C. (2018). "Recent progress in the synthesis of 4-hydroxypyrazoles". Organic & Biomolecular Chemistry.
-
Chen, X., et al. (2017). "Tunable Aerobic Oxidative Hydroxylation/Dehydrogenative Homocoupling of Pyrazol-5-ones". Organic Letters, 19(21), 5876–5879.
-
BenchChem Technical Division. (2025). "Protocol for Knorr Pyrazole Synthesis and Derivatives".
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
Methodological & Application
Application Note: Systematic Solvent Selection for the Dissolution of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol
Introduction
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol is a heterocyclic compound of interest in synthetic chemistry and drug discovery programs. Like many substituted pyrazole derivatives, it serves as a valuable building block for more complex molecules.[1][2] The successful use of this compound in subsequent reactions or assays is critically dependent on its effective dissolution. The choice of solvent is a crucial first step that influences reaction kinetics, workup procedures, and overall process efficiency.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an appropriate solvent system for 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol. It combines theoretical analysis of the molecular structure with a systematic experimental protocol to determine optimal solubility, ensuring reliable and reproducible results.
Molecular Structure Analysis and Solubility Prediction
A rational approach to solvent selection begins with an analysis of the solute's molecular structure. The "like dissolves like" principle—where polar solutes dissolve in polar solvents and nonpolar solutes in nonpolar solvents—is the guiding concept. 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol possesses distinct regions of varying polarity, making it an amphiphilic molecule.
-
1H-Pyrazol-4-ol Core: This portion of the molecule is inherently polar. The heterocyclic ring contains two nitrogen atoms and a hydroxyl (-OH) group.[4] The hydroxyl group can act as a hydrogen bond donor, and the nitrogen atoms can act as hydrogen bond acceptors.[2] This suggests that polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) should be effective at solvating this part of the molecule.[5]
-
2,4-Dichlorobenzyl Group: This substituent is nonpolar and hydrophobic. The benzene ring and the two chlorine atoms contribute to its lipophilic character. This part of the molecule will interact favorably with nonpolar solvents (e.g., toluene, hexane) or the nonpolar regions of amphiphilic solvents through van der Waals forces. While 2,4-dichlorobenzyl alcohol itself is only slightly soluble in water, it is soluble in organic solvents like methanol, ethanol, and DMSO.[6][7]
Predicted Solubility: Due to its amphiphilic nature, 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol is unlikely to be highly soluble in the extremes of the polarity scale (e.g., water or n-hexane). The most effective solvents are predicted to be those with intermediate polarity or those that possess both polar/hydrogen-bonding and nonpolar characteristics. Solvents such as ethanol, acetone, acetonitrile, and dimethyl sulfoxide (DMSO) are strong initial candidates.[5] For many pyrazole derivatives, insolubility in water is a known characteristic, while solubility in common organic solvents is generally good.[5][8][9]
Systematic Solvent Screening: An Experimental Protocol
Theoretical predictions must be validated experimentally. The following protocol outlines a systematic, small-scale approach to screen a panel of common laboratory solvents.
Objective: To qualitatively and quantitatively assess the solubility of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol in a range of solvents to identify suitable candidates for reaction, purification, or formulation.
Materials:
-
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol
-
Calibrated analytical balance
-
A selection of solvents (see Table 1)
-
Small glass vials (e.g., 1.5 mL or 4 mL) with screw caps
-
Vortex mixer
-
Ultrasonic bath
-
Heating block or water bath
Experimental Workflow Diagram:
Caption: Workflow for systematic solvent screening.
Step-by-Step Procedure:
-
Preparation: Accurately weigh approximately 10 mg of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol into a series of labeled glass vials.
-
Initial Solvent Addition: To the first vial, add 0.2 mL of a candidate solvent. This corresponds to an initial target concentration of 50 mg/mL.
-
Mixing at Room Temperature: Cap the vial securely and vortex for 30 seconds. Visually inspect the solution against a dark background to see if all solid has dissolved.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add the solvent in 0.2 mL increments, vortexing for 30 seconds after each addition, up to a total volume of 1.0 mL (corresponding to a concentration of 10 mg/mL). Record the volume at which complete dissolution occurs.
-
Applying Energy: If the compound remains insoluble after adding 1.0 mL of solvent, gently warm the vial to 40-50°C using a water bath or heating block. Caution: Ensure the vial is properly sealed and be mindful of the solvent's boiling point. Alternatively, place the vial in an ultrasonic bath for 5-10 minutes. The solubility of pyrazole derivatives generally increases with temperature.[10]
-
Observation and Classification: Record the results for each solvent. Classify the solubility based on the final concentration achieved (e.g., >50 mg/mL, 25-50 mg/mL, 10-25 mg/mL, <10 mg/mL). Note if heating or sonication was required.
-
Repeat: Repeat steps 2-6 for each solvent listed in Table 1.
Data Summary and Recommended Solvents
The table below lists common laboratory solvents with their properties. It is designed for researchers to record their experimental findings and compare them against predicted solubility.
Table 1: Solvent Properties and Experimental Solubility Log for 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol
| Solvent | Type | Polarity Index | Boiling Point (°C) | Predicted Solubility | Experimental Solubility (mg/mL) | Notes (e.g., Heat Required) |
| Polar Protic | ||||||
| Water | Protic | 10.2 | 100 | Very Low | ||
| Methanol (MeOH) | Protic | 5.1 | 65 | High | ||
| Ethanol (EtOH) | Protic | 4.3 | 78 | High | Common choice for pyrazole synthesis[11] | |
| Isopropanol (IPA) | Protic | 3.9 | 82 | Moderate | ||
| Polar Aprotic | ||||||
| Dimethyl Sulfoxide (DMSO) | Aprotic | 7.2 | 189 | Very High | Excellent for stock solutions[7] | |
| N,N-Dimethylformamide (DMF) | Aprotic | 6.4 | 153 | Very High | Often used for pyrazole derivatives[5] | |
| Acetonitrile (MeCN) | Aprotic | 5.8 | 82 | High | ||
| Acetone | Aprotic | 5.1 | 56 | High | Frequently used for pyrazoles[5] | |
| Tetrahydrofuran (THF) | Aprotic | 4.0 | 66 | Moderate-High | ||
| Nonpolar | ||||||
| Dichloromethane (DCM) | Aprotic | 3.1 | 40 | Moderate | ||
| Toluene | Aromatic | 2.4 | 111 | Low | ||
| n-Hexane | Alkane | 0.1 | 69 | Very Low |
Troubleshooting and Advanced Considerations
-
Co-solvent Systems: If the compound exhibits poor solubility in a single solvent but is intended for use in an aqueous system, a co-solvent strategy is highly effective.[5] A high-concentration stock solution can be prepared in a water-miscible organic solvent like DMSO or ethanol. This stock can then be diluted into the aqueous buffer or medium, ensuring the final organic solvent concentration is low (typically <1% v/v) to avoid impacting biological assays.[7]
-
pH Adjustment: The pyrazole ring contains a weakly acidic N-H proton.[11] In aqueous media, adjusting the pH can influence solubility. Deprotonation under basic conditions may form a more soluble salt. However, this is generally more applicable to derivatives with more pronounced acidic or basic functional groups.
-
Safety: Always consult the Safety Data Sheet (SDS) for each solvent before use. Handle volatile and flammable organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The selection of an appropriate solvent for 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol is best approached through a combination of theoretical molecular analysis and systematic experimental screening. Due to its amphiphilic structure, polar aprotic solvents like DMSO and DMF are predicted to be excellent choices for creating high-concentration stock solutions. Polar protic solvents such as ethanol and methanol , along with acetonitrile and acetone , are also expected to be effective solvents for reactions and general use. The protocol provided in this note offers a reliable framework for researchers to quickly identify the optimal solvent or co-solvent system for their specific application, ensuring the integrity and success of their experimental work.
References
- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- Solubility of Things. (n.d.). Pyrazole.
- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-4-ol. PubChem Compound Database. Retrieved from [Link]
- Wasyl, M., et al. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 27(9), 2649.
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazol-4-ol. PubChem Compound Database. Retrieved from [Link]
- Kumar, A., & Sharma, G. (2018). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 185, 02001.
- Polshettiwar, V., & Varma, R. S. (2008). A review of pyrazole and its derivatives. National Journal of Pharmaceutical Sciences, 1(1), 1-15.
-
ResearchGate. (n.d.). K values of 2,6-dichlorobenzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved from [Link]
- Jawor, M. L., Ahmed, B. M., & Mezei, G. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. Green Chemistry, 18(23), 6209-6214.
-
National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobenzyl alcohol. PubChem Compound Database. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: 2,4-Dichlorobenzyl Alcohol in In Vitro Applications.
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. CompTox Chemicals Dashboard. Retrieved from [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]
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Application Notes & Protocols for the Scalable Production of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the scalable synthesis of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol, a key heterocyclic scaffold with significant potential in medicinal chemistry. The proposed synthetic strategy is a robust two-step process designed for efficiency, scalability, and high purity of the final product. The protocol begins with the synthesis of the core intermediate, 4-hydroxypyrazole, followed by a regioselective N-alkylation. This guide emphasizes the underlying chemical principles, process optimization, and critical quality control parameters necessary for transitioning from laboratory-scale synthesis to pilot or industrial-scale production.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol is most efficiently approached via a convergent strategy. This involves the initial preparation of the 4-hydroxypyrazole core, followed by the attachment of the 2,4-dichlorobenzyl side chain. This method is superior for scalability as it avoids the handling of complex substituted hydrazines and allows for the purification of a key intermediate, ensuring high quality of the final active pharmaceutical ingredient (API) precursor.
The overall synthetic pathway is outlined below:
Caption: Overall two-part synthetic route.
Part 1: Scalable Synthesis of 1H-Pyrazol-4-ol (Intermediate)
Principle and Rationale
The synthesis of the pyrazole core is a critical step. The classic Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, remains one of the most robust and scalable methods.[1][2] For the synthesis of 1H-pyrazol-4-ol, a suitable 1,3-dicarbonyl equivalent is required. We will adapt a procedure that first yields a carboxylate-substituted pyrazol-4-ol, which can then be easily decarboxylated.
Causality of Experimental Choices:
-
Starting Materials: Diethyl 2-formyl-3-oxosuccinate is chosen as the 1,3-dicarbonyl equivalent. It is commercially available and its structure directs the cyclization to form the desired 4-hydroxy (or its tautomeric 4-oxo) pyrazole ring system. Hydrazine hydrate is an inexpensive and readily available source of hydrazine.
-
Reaction Control: The initial cyclization is performed under controlled pH and temperature to maximize the yield of the pyrazole ring and minimize side-product formation. The subsequent hydrolysis and decarboxylation is a standard, high-yielding transformation driven by heat in an acidic medium.
Detailed Protocol: Synthesis of 1H-Pyrazol-4-ol
Step 1.1: Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate
-
Reagent Preparation: In a temperature-controlled reactor equipped with an overhead stirrer, addition funnel, and pH probe, prepare a solution of sodium acetate (1.2 eq) in ethanol/water (3:1 v/v).
-
Reaction Initiation: Cool the solution to 0-5 °C. To this, add diethyl 2-formyl-3-oxosuccinate (1.0 eq) while maintaining the temperature.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.05 eq) via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Reaction completion should be monitored by TLC or HPLC.
-
Isolation: Cool the reaction mixture to 0-5 °C. The product will precipitate. Filter the solid, wash with cold ethanol, and then with water to remove salts. Dry the solid under vacuum at 40-50 °C.
Step 1.2: 1H-Pyrazol-4-ol
-
Hydrolysis & Decarboxylation: Charge the dried ethyl 4-hydroxy-1H-pyrazole-3-carboxylate (1.0 eq) into a reactor containing 10% aqueous hydrochloric acid (5-10 volumes).
-
Heating: Heat the slurry to reflux (approx. 100-105 °C) and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material and cessation of CO₂ evolution.
-
Neutralization & Isolation: Cool the reaction mixture to room temperature, then further to 0-5 °C. Carefully adjust the pH to 7.0-7.5 with a saturated solution of sodium bicarbonate. The product will precipitate.
-
Purification: Filter the crude product, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if required.
| Parameter | Step 1.1 | Step 1.2 |
| Key Reagents | Diethyl 2-formyl-3-oxosuccinate, Hydrazine Hydrate | Ethyl 4-hydroxy-1H-pyrazole-3-carboxylate, HCl |
| Solvent | Ethanol/Water | Aqueous HCl |
| Temperature | 0-10 °C, then RT | Reflux (~100 °C) |
| Typical Reaction Time | 12-16 hours | 4-6 hours |
| Expected Yield | 80-90% | 90-97% |
Part 2: N-Alkylation to 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol
Principle and Rationale
This step involves a nucleophilic substitution reaction where the deprotonated pyrazole nitrogen attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride.
Causality of Experimental Choices:
-
Regioselectivity: The N-alkylation of pyrazoles can lead to two different regioisomers if the pyrazole is unsymmetrically substituted at positions 3 and 5. However, 1H-pyrazol-4-ol is symmetric with respect to the nitrogen atoms, simplifying the reaction to yield a single N-benzylated constitutional isomer.
-
Base and Solvent Selection: A moderately strong base like potassium carbonate (K₂CO₃) is ideal for large-scale operations. It is inexpensive, easy to handle, and effectively deprotonates the pyrazole N-H. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is chosen to dissolve the pyrazole salt and promote the SN2 reaction. DMF is an excellent choice for its high solvating power, though acetonitrile may be preferred for easier removal during work-up.
-
Avoiding O-Alkylation: While 4-hydroxypyrazole exists in tautomeric equilibrium with 1,2-dihydropyrazol-4-one, N-alkylation is generally favored over O-alkylation under these conditions due to the higher nucleophilicity of the deprotonated nitrogen atom.[3]
Detailed Protocol: Synthesis of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol
-
Reactor Setup: To a clean, dry, inerted reactor, add 1H-pyrazol-4-ol (1.0 eq), potassium carbonate (1.5 eq), and DMF (5-8 volumes).
-
Reagent Addition: Stir the suspension and add 2,4-dichlorobenzyl chloride (1.05 eq) portion-wise or via an addition funnel. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 6-10 hours. Monitor the reaction progress by TLC or HPLC until the starting pyrazole is consumed.
-
Quenching and Extraction: Cool the mixture to room temperature. Slowly pour the reaction mixture into ice-water (10-20 volumes). The product will precipitate as a solid. If it oils out, extract with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: If an extraction is performed, wash the organic layer sequentially with water and brine to remove residual DMF and salts.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified to a high degree by recrystallization from a suitable solvent system, such as isopropanol or an ethyl acetate/heptane mixture.
| Parameter | Value |
| Key Reagents | 1H-Pyrazol-4-ol, 2,4-Dichlorobenzyl chloride, K₂CO₃ |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 60-70 °C |
| Typical Reaction Time | 6-10 hours |
| Expected Yield | 85-95% |
Process Workflow and Quality Control
A successful scalable synthesis relies on a well-defined workflow and rigorous in-process controls.
Caption: General workflow for the N-alkylation step.
Analytical Methods for Validation:
-
Thin-Layer Chromatography (TLC): A rapid method for monitoring reaction progress. A typical mobile phase would be 30-50% ethyl acetate in heptane.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of reaction conversion and final product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediate and final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Troubleshooting Common Issues:
-
Incomplete Reaction: If the reaction stalls, a small additional charge of the base or alkylating agent may be necessary. Ensure the reaction temperature is maintained and the reagents are of sufficient quality.
-
Formation of Impurities: Side reactions can lead to impurities.[2] The most likely impurity is the O-alkylated product. Its formation can be minimized by ensuring anhydrous conditions and using a polar aprotic solvent. Purification via recrystallization is typically effective at removing this isomer.
-
Purification Challenges: If the product is difficult to crystallize, consider an alternative solvent system or purification via column chromatography for smaller scales. For larger scales, purification by converting the product to an acid addition salt, crystallizing it, and then liberating the free base can be a highly effective method.[4]
References
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Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(43), 34163-34166.[5][6]
-
Puntarulo, S., & Cederbaum, A. I. (1987). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. Archives of Biochemistry and Biophysics, 255(2), 217-225.[7]
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Il Farmaco, 58(8), 631-643.[8]
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Google Patents. (1978). Process for the manufacture of pyrazolones from pyrazolidones. (U.S. Patent No. 4,081,597A). Retrieved from ]
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Google Patents. (2011). Method for purifying pyrazoles. (Publication No. WO2011076194A1). Retrieved from 4]
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Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539.[9]
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Asif, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 104.[10]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]3]
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Troubleshooting & Optimization
Technical Support Center: Resolving Steric Hindrance in 2,4-Dichlorobenzyl Substitution Reactions
Welcome to the technical support center for resolving challenges in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with substitution reactions involving the 2,4-dichlorobenzyl moiety. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries and stumbling blocks encountered when working with this sterically demanding substrate.
Q1: Why are my reaction yields consistently low when using 2,4-dichlorobenzyl chloride/bromide?
A: Low yields are frequently a direct consequence of steric hindrance. The 2,4-dichlorobenzyl group possesses a chlorine atom at the ortho (C2) position. This atom physically obstructs the "backside attack" path required for a standard bimolecular nucleophilic substitution (SN2) reaction.[1][2] This hindrance significantly slows down the reaction rate, allowing competing side reactions to dominate.[1][3]
Q2: I'm observing a significant amount of elimination byproducts (alkenes). How can I minimize this?
A: Elimination (E2) is a common side reaction that competes with substitution (SN2), especially when using strong, bulky bases or nucleophiles.[4][5][6] The base, hindered from accessing the electrophilic carbon for substitution, may instead abstract a proton from the benzylic carbon, leading to an alkene. To minimize this, consider using a less sterically hindered base or a weaker, more "nucleophilic" base. Additionally, lowering the reaction temperature can often favor the substitution pathway, which typically has a lower activation energy than elimination.[7]
Q3: What is the best general-purpose solvent for these reactions?
A: The choice of solvent is critical and depends on the desired mechanism. For SN2-type reactions, polar aprotic solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or acetonitrile are highly recommended.[8][9][10][11] These solvents are polar enough to dissolve ionic nucleophiles but do not form a "cage" around the nucleophile through hydrogen bonding, leaving it more reactive.[10][12][13] Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its potency and are generally avoided unless an SN1-type mechanism is intended and possible.[12][13]
Q4: My nucleophile is an anion (e.g., an alkoxide or phenoxide), but it's insoluble in my organic solvent. What should I do?
A: This is a classic problem of phase incompatibility. A Phase-Transfer Catalyst (PTC) is the ideal solution.[14][15][16] A PTC, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the nucleophile from the aqueous or solid phase into the organic phase where the 2,4-dichlorobenzyl halide is dissolved, enabling the reaction to proceed.[14][16][17]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to overcoming specific, persistent experimental failures.
Guide 1: Overcoming Low Conversion in Williamson Ether Synthesis
Scenario: You are attempting to synthesize a 2,4-dichlorobenzyl ether from an alcohol and 2,4-dichlorobenzyl chloride using a strong base like sodium hydride (NaH), but you observe mostly unreacted starting material even after prolonged reaction times.
Root Cause Analysis: The primary issue is the severely hindered electrophilic center of the 2,4-dichlorobenzyl chloride. The alkoxide formed by the deprotonation of your alcohol is a strong base, but its nucleophilic attack is sterically impeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Recommendations:
-
Solvent and Temperature: Ensure you are using a polar aprotic solvent like DMF.[10] These reactions often require thermal energy to overcome the activation barrier. Incrementally increase the temperature from room temperature up to 80 °C and monitor the reaction by TLC or LC-MS.
-
Introduce a Catalyst: If temperature alone is insufficient, the addition of a catalytic amount of sodium iodide (NaI) can be beneficial. The iodide will displace the chloride via the Finkelstein reaction to form the more reactive 2,4-dichlorobenzyl iodide in situ.
-
Employ a Phase-Transfer Catalyst (PTC): If you are using a biphasic system (e.g., aqueous NaOH with an organic solvent like toluene), a PTC is essential.[14] It shuttles the hydroxide or alkoxide into the organic phase, dramatically increasing the effective concentration of the nucleophile near the substrate.[16][17]
Guide 2: Suppressing Byproducts in N-Alkylation Reactions
Scenario: You are reacting a primary or secondary amine with 2,4-dichlorobenzyl chloride and observing the formation of over-alkylated (quaternary ammonium salt) and/or elimination byproducts, leading to a complex product mixture and difficult purification.
Root Cause Analysis: Amines can act as both nucleophiles and bases. The initial N-alkylation product is often more nucleophilic than the starting amine, leading to a second alkylation. Furthermore, if the amine is sterically bulky, it may act as a base, promoting elimination.
Mitigation Strategies:
| Strategy | Rationale | Recommended Action |
| Control Stoichiometry | Using a slight excess of the amine can statistically favor mono-alkylation. | Use 1.5 to 2.0 equivalents of the amine relative to the 2,4-dichlorobenzyl chloride. |
| Use a Non-Nucleophilic Base | An external, non-nucleophilic "scavenger" base can neutralize the HCl byproduct without competing in the alkylation. | Add 1.5 equivalents of a hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃).[18] |
| Lower Reaction Temperature | Over-alkylation and elimination often have higher activation energies than the desired mono-alkylation. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period. |
| Change Solvent | Less polar solvents can sometimes disfavor the formation of charged quaternary salts. | Consider switching from DMF to a solvent like acetonitrile or even dichloromethane for less reactive amines. |
Section 3: Mechanistic Considerations
Understanding the forces at play is key to rational reaction design. The 2,4-dichlorobenzyl system is a classic example of sterically controlled reactivity.
Caption: Steric hindrance from the ortho-chlorine atom.
The ortho-chlorine atom on the benzene ring creates a significant steric shield around the benzylic carbon.[1] For an SN2 reaction to occur, the nucleophile must approach this carbon from the side opposite the leaving group (backside attack).[1][2] The bulky chlorine atom makes this approach energetically unfavorable, thus increasing the activation energy and slowing the reaction rate considerably compared to an unsubstituted benzyl halide.[3] This kinetic barrier is the root cause of most issues and necessitates more forcing conditions (higher temperatures) or catalytic strategies to achieve reasonable conversion.[19]
Section 4: Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: PTC-Catalyzed O-Alkylation (Williamson Ether Synthesis)
This protocol is optimized for reacting a phenol with 2,4-dichlorobenzyl chloride.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq), toluene (5 mL per mmol of phenol), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq).
-
Substrate Addition: Add the 2,4-dichlorobenzyl chloride (1.1 eq) to the stirring biphasic mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: After cooling to room temperature, add water and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Alkylation of an Aniline Derivative
This protocol uses a solid-supported base to simplify workup.
-
Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aniline derivative (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF (4 mL per mmol of aniline).[18]
-
Substrate Addition: Add 2,4-dichlorobenzyl chloride (1.05 eq) via syringe.
-
Reaction: Heat the suspension to 60-70 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature and filter off the K₂CO₃. Dilute the filtrate with a large volume of water, which should cause the product to precipitate. If an oil forms, extract with ethyl acetate.
-
Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration and wash with water. If an oil forms, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
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Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]
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Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
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Factors Affecting the Rates of SN1 and SN2 Reactions. NPTEL. [Link]
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Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. National Center for Biotechnology Information. [Link]
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Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
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Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Wisconsin-Madison. [Link]
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Electrophiles. Chemistry LibreTexts. [Link]
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Substitution reactions. University of Kentucky College of Arts and Sciences. [Link]
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Industrial Phase-Transfer Catalysis. Specialty Chemicals Magazine. [Link]
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Williamson Ether Synthesis. ChemTalk. [Link]
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The Williamson Ether Synthesis. Chemistry Steps. [Link]
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The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
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Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? National Center for Biotechnology Information. [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Phase-transfer catalyst. Wikipedia. [Link]
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A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research. [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
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Synthesis method of 2, 4-dichlorobenzyl chloride. Patsnap. [Link]
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Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
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Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
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2,4-Dichlorobenzyl alcohol. PubChem. [Link]
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Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
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Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. YouTube. [Link]
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Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]
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Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwide Journals. [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
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N-Dealkylation of Amines. National Center for Biotechnology Information. [Link]
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N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. [Link]
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SUBSTITUTION REACTIONS. Soderburg, Organic Chemistry with a Biological Emphasis. [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Dichlorobenzyl Pyrazoles
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only molecular weight information but also a veritable fingerprint of a molecule through its fragmentation pattern. This guide offers an in-depth, comparative analysis of the expected mass spectrometry fragmentation patterns of dichlorobenzyl pyrazoles, a class of compounds with significant potential in medicinal chemistry.[1][2]
This document moves beyond a simple recitation of data. It is designed to provide a mechanistic understanding of why specific fragments are observed, empowering you to interpret your own data with greater confidence. We will dissect the fragmentation of the constituent pyrazole and dichlorobenzyl moieties and then synthesize this knowledge to predict the behavior of the complete molecule.
The Logic of Fragmentation: A Tale of Two Moieties
The fragmentation of dichlorobenzyl pyrazoles under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) is governed by the inherent chemical properties of the pyrazole ring and the substituted benzyl group.[3] The fragmentation pathways are a competition between charge stabilization and the formation of stable neutral losses.
The Pyrazole Core: A Ring of Possibilities
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, exhibits characteristic fragmentation patterns that are heavily influenced by its substituents.[1] Key fragmentation pathways for a generic N-substituted pyrazole include:
-
N-N Bond Cleavage: A predominant fragmentation pathway involves the cleavage of the weakest bond in the ring, the nitrogen-nitrogen single bond.[4]
-
Ring Cleavage: The pyrazole ring itself can undergo fragmentation, often leading to the expulsion of stable neutral molecules like hydrogen cyanide (HCN).[4][5]
-
Substituent-Driven Fragmentation: The nature and position of substituents dictate the most favorable fragmentation routes.[5][6][7]
The Dichlorobenzyl Group: The Tropylium Ion and Halogen Influence
The fragmentation of benzyl-containing compounds is a classic topic in mass spectrometry. The presence of two chlorine atoms adds further complexity and diagnostic utility.
-
Formation of the Tropylium Ion: Alkyl-substituted benzene rings famously undergo rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[8][9] However, in the case of a dichlorobenzyl group, the corresponding dichlorotropylium ion would be observed at a higher m/z.
-
Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the pyrazole ring is a highly probable event, leading to the formation of a dichlorobenzyl cation.[9]
-
Isotopic Pattern of Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic isotopic pattern for any chlorine-containing fragment, which is a powerful tool for identification. For a fragment with two chlorine atoms, a distinctive pattern of three peaks (M, M+2, M+4) will be observed.
Hypothesized Fragmentation Pathways of Dichlorobenzyl Pyrazoles
By combining the fragmentation tendencies of the two moieties, we can predict the major fragmentation pathways for a generic dichlorobenzyl pyrazole. The exact m/z values will depend on the specific substitution pattern on both the pyrazole and the benzyl ring.
A primary fragmentation event is the cleavage of the bond between the pyrazole ring and the dichlorobenzyl group. This can occur in two ways, leading to either a charged pyrazole fragment or a charged dichlorobenzyl fragment.
Caption: Initial alpha-cleavage fragmentation pathways.
Following this initial cleavage, the resulting fragment ions will undergo further characteristic fragmentation.
Fragmentation of the Dichlorobenzyl Cation
The dichlorobenzyl cation is expected to be a prominent ion in the mass spectrum. Its subsequent fragmentation can provide information about the substitution pattern on the benzene ring.
Caption: Further fragmentation of the dichlorobenzyl cation.
Fragmentation of the Pyrazole Cation
The fragmentation of the pyrazole cation will be highly dependent on any other substituents present on the ring. For an unsubstituted pyrazole cation, key fragmentations would involve the loss of HCN.
Caption: Characteristic fragmentation of the pyrazole cation.
Comparative Data Summary
The following table summarizes the expected key fragment ions for a hypothetical dichlorobenzyl pyrazole. The exact m/z values will vary based on the specific isomer and any additional substituents.
| Ion Description | Proposed Structure/Formula | Key Characteristics |
| Molecular Ion | [C₁₀H₈Cl₂N₂]⁺• | Will exhibit a characteristic M, M+2, M+4 isotopic pattern due to the two chlorine atoms. |
| Dichlorobenzyl Cation | [C₇H₅Cl₂]⁺ | A major fragment resulting from alpha-cleavage. Will also show the distinctive dichlorinated isotopic pattern. |
| Chlorobenzyl Cation | [C₇H₅Cl]⁺ | Formed by the loss of a chlorine radical from the dichlorobenzyl cation. Will have a monochlorinated isotopic pattern (M, M+2). |
| Pyrazole Cation | [C₃H₃N₂]⁺ | Formed by alpha-cleavage with charge retention on the pyrazole moiety. |
| Fragment from Pyrazole | [C₂H₂N]⁺ | Resulting from the loss of HCN from the pyrazole cation. |
Experimental Protocol: GC-MS Analysis of Dichlorobenzyl Pyrazoles
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like dichlorobenzyl pyrazoles.[10][11][12]
Objective: To separate and identify the fragmentation patterns of dichlorobenzyl pyrazole isomers.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., quadrupole or ion trap).[13]
Materials:
-
Dichlorobenzyl pyrazole sample(s)
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
High-purity helium carrier gas
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the dichlorobenzyl pyrazole sample (approximately 1 mg/mL) in a suitable volatile solvent.
-
-
GC Conditions:
-
Injection Port Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 500.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak.
-
-
Data Analysis:
-
Identify the peak corresponding to the dichlorobenzyl pyrazole in the total ion chromatogram.
-
Examine the mass spectrum of the peak.
-
Identify the molecular ion and its characteristic isotopic pattern.
-
Propose structures for the major fragment ions based on the principles outlined in this guide.
-
Compare the fragmentation patterns of different isomers if available.
-
Caption: GC-MS experimental workflow.
Conclusion
The mass spectrometric fragmentation of dichlorobenzyl pyrazoles is a predictable process governed by the combined chemical properties of the pyrazole and dichlorobenzyl moieties. The key fragmentation pathways involve alpha-cleavage to form either a dichlorobenzyl cation or a pyrazole cation, followed by subsequent characteristic fragmentation of these ions. The presence of two chlorine atoms provides a powerful diagnostic tool in the form of a distinct isotopic pattern. By understanding these fundamental principles, researchers can confidently identify and characterize these and other related compounds, accelerating the pace of drug discovery and development.
References
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Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. [Link]
-
Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. [Link]
-
Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules - SciSpace. [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed. [Link]
-
Mass spectrometric study of some pyrazoline derivatives - ResearchGate. [Link]
-
GCMS Section 6.9.5 - Whitman People. [Link]
-
Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF - ResearchGate. [Link]
-
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed. [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives - OEMS Connect Journals. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]
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Gas Chromatography - Mass Spectrometry. [Link]
-
How Does GC-MS Work and Its Principle Explained | Phenomenex. [Link]
-
Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials - CrystEngComm (RSC Publishing). [Link]
-
Mass fragmentation pattern for compound 10 - ResearchGate. [Link]
-
Gas chromatography–mass spectrometry - Wikipedia. [Link]
-
The mass spectra of some pyrazole compounds - Semantic Scholar. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. [Link]
-
Gas Chromatography – Mass Spectrometry (GC−MS)* - National Institute of Standards and Technology. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]
-
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - University of Pretoria. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC. [Link]
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A Comparative Guide to HPLC Method Development for the Detection of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol
This guide provides an in-depth, experience-driven comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, grounding our approach in established chromatographic principles and regulatory expectations. The methodologies described are designed to be self-validating, aligning with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Introduction: Defining the Analytical Challenge
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol is a heterocyclic compound featuring a dichlorinated benzyl group and a pyrazole core. Such structures are common in medicinal chemistry and may serve as key intermediates or active pharmaceutical ingredients (APIs). A reliable, validated analytical method is therefore critical for ensuring quality, purity, and consistency in research and development. The primary goal is to develop a stability-indicating assay, which is a validated quantitative procedure capable of detecting changes over time and accurately measuring the active ingredient without interference from degradation products, process impurities, or other components.[2]
Part 1: Foundational Strategy and Analyte Characterization
A successful method development process is not a matter of chance; it is a systematic journey that begins with a clear objective. The first step is to define the Analytical Target Profile (ATP) , a concept central to the modern, lifecycle-based approach to analytical procedures.[3]
Analytical Target Profile (ATP) for this Method:
-
Analyte: 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Purpose: To accurately quantify the analyte in the presence of potential impurities and degradation products (stability-indicating).
-
Performance Characteristics: The method must be specific, linear, accurate, precise, and robust over a defined concentration range.
Physicochemical Properties and Predicted Chromatographic Behavior
| Property | Structural Feature | Predicted Impact on RP-HPLC |
| Polarity | Dichlorobenzyl group, pyrazole ring. | Moderately non-polar, suggesting good retention on a C18 column. |
| Solubility | Aromatic rings, hydroxyl (-OH) group. | Likely soluble in common organic solvents like Methanol and Acetonitrile.[7] |
| UV Absorbance | Aromatic rings (pyrazole, dichlorophenyl). | Strong chromophores, indicating good sensitivity for UV detection. |
| pKa | Pyrazole nitrogen, hydroxyl group. | The pyrazole ring has a basic nitrogen (pKa ~2.5) and a weakly acidic N-H proton (pKa ~14). The hydroxyl group is weakly acidic. Mobile phase pH control will be important for consistent retention and peak shape. |
This initial analysis strongly suggests that Reverse-Phase HPLC is the technique of choice. The presence of aromatic rings makes UV detection a straightforward and sensitive option.
Part 2: A Comparative Approach to Initial Method Development
We will compare two primary starting methodologies based on the choice of organic modifier in the mobile phase: Acetonitrile (ACN) and Methanol (MeOH). This choice is not arbitrary; it significantly influences selectivity, efficiency, and analysis time. Several studies on related pyrazole derivatives utilize these solvents, often in combination with an acidic modifier to improve peak shape.[8]
Below is a workflow diagram illustrating the logical progression of our method development strategy.
Caption: Workflow for HPLC method development and validation.
Method A: The High-Efficiency Approach (Acetonitrile-Based)
Acetonitrile is often the first choice for screening due to its lower viscosity, which generates less backpressure and often results in sharper, more efficient peaks compared to methanol.
Experimental Protocol: Method A
-
Standard Preparation: Prepare a 100 µg/mL stock solution of 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol in methanol.
-
HPLC System & Column: Waters Alliance HPLC system with a 2998 Photodiode Array (PDA) Detector. Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).[9]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Rationale: TFA is an ion-pairing agent that sharpens peaks by masking residual silanol activity on the column and ensuring the analyte is in a single ionic state.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). Based on the pyrazole structure, a detection wavelength around 230-260 nm is expected.[8][10]
-
Gradient Program (Scouting):
-
0-2 min: 20% B
-
2-15 min: 20% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 20% B
-
20-25 min: 20% B (Equilibration)
-
-
Method B: The Alternative Selectivity Approach (Methanol-Based)
Methanol interacts differently with analytes due to its protic nature and ability to hydrogen bond. This can lead to different elution orders and improved resolution for certain compounds, making it a crucial alternative to explore.
Experimental Protocol: Method B
-
Standard Preparation: Same as Method A.
-
HPLC System & Column: Same as Method A.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Rationale: Formic acid is a less aggressive acidic modifier than TFA and is more compatible with mass spectrometry (MS) if future hyphenation is desired. Comparing it with TFA also provides a data point on the effect of the modifier itself.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: Same as Method A.
-
Gradient Program (Scouting): Same as Method A.
-
Comparison of Initial Screening Approaches
| Parameter | Method A (Acetonitrile) | Method B (Methanol) | Rationale for Comparison |
| Organic Modifier | Acetonitrile | Methanol | ACN typically provides higher efficiency; MeOH offers different selectivity. |
| Acid Modifier | 0.1% TFA | 0.1% Formic Acid | TFA provides strong ion pairing; Formic Acid is MS-compatible and milder. |
| Expected Outcome | Sharper peaks, potentially shorter run times due to higher elution strength. | Broader peaks, but potential for better resolution of closely eluting impurities. | |
| System Pressure | Lower | Higher | Due to the higher viscosity of methanol. |
Part 3: Method Optimization and Validation Strategy
After the initial scouting runs, the goal is to refine the method into a final, robust, and isocratic (if possible) procedure for routine use.
Interpreting the Results and Optimization
Let's assume the scouting runs show the analyte eluting at approximately 12 minutes with Method A and 14 minutes with Method B, with good peak shape in both. The next step is to optimize for a shorter run time and convert to an isocratic method.
-
Determine Isocratic Conditions: Based on the scouting gradient, the approximate percentage of organic modifier (%B) at the time of elution can be used as a starting point for an isocratic method.
-
Fine-Tuning: Adjust the %B to achieve a retention time (k') between 2 and 10, which is ideal for robust quantification.
-
Parameter Robustness: Once an isocratic method is established (e.g., Acetonitrile:Water 65:35 with 0.1% TFA), key parameters should be slightly varied to assess the method's robustness. This is a critical part of development that informs the final validation protocol.[11]
The diagram below illustrates the interplay of key parameters during optimization.
Caption: Relationship between HPLC parameters and performance outcomes.
Validation Protocol: A Trustworthy System
The final optimized method must be formally validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[1][12] The validation protocol must be written and approved before the experimental work begins.[11]
Summary of Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[3] | Peak purity analysis (using PDA detector) should pass. No co-elution at the analyte's retention time in stressed/spiked samples. |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a given range.[3] | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | To determine the closeness of the test results to the true value.[3] | % Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3] | Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument) should have a Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1; precision at this level should meet acceptance criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] | No significant change in results when varying flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%). |
Conclusion and Recommendation
This guide has compared two scientifically sound starting points for developing a robust RP-HPLC method for 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol. While both acetonitrile and methanol-based mobile phases are viable, an acetonitrile-based method (Method A) is recommended as the primary approach due to its superior efficiency and lower system backpressure. The alternative selectivity offered by methanol should be investigated if co-eluting impurities become a problem.
The final, optimized method must be subjected to a full validation study following ICH Q2(R2) guidelines to ensure its suitability for routine use in a regulated environment. This systematic, science- and risk-based approach ensures the development of a high-quality analytical method that is both reliable and defensible.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. (Document not dated, but content is relevant). [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
-
Chandrasekar, R. et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. [Link]
-
Ashtekar, S. et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]
-
R-Discovery. (n.d.). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
Pharma Guideline. (2024). Steps for HPLC Method Validation. [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Rele, R. V., & Patil, S. P. (2019). Development of Analytical Method by RP-HPLC Method for Validation of Emtricitabine in API and Pharmaceutical Dosage Form. Asian Journal of Research in Chemistry. [Link]
-
ABLAZE. (n.d.). 1-(2,4-Dichlorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid. [Link]
-
RGM College of Engineering and Technology. (2020). Method development and validation of a reversed phase HPLC method for determination of Anastrazole and Temozolomide in pharmaceutical dosage form. [Link]
-
Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
PubMed. (n.d.). UHPLC Method Development for the Trace Level Quantification of Anastrozole and Its Process-Related Impurities Using Design of Experiments. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-(4-chlorophenyl)-1H-pyrazole Properties. CompTox Chemicals Dashboard. [Link]
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. scribd.com [scribd.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. fda.gov [fda.gov]
- 5. 1-(2,4-Dichlorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. Pyrazole | 288-13-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcpa.in [ijcpa.in]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. propharmagroup.com [propharmagroup.com]
- 12. database.ich.org [database.ich.org]
Safety Operating Guide
1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol proper disposal procedures
Part 1: Executive Safety Directive
Immediate Classification: Treat 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol as a Halogenated Organic Hazardous Waste .[1]
Core Prohibition: NEVER dispose of this compound down the drain or in municipal trash. The presence of the 2,4-dichlorobenzyl moiety renders it persistent and potentially toxic to aquatic life.[1]
Disposal Pathway:
-
Solids: Segregated Halogenated Solid Waste container.
-
Solutions: Halogenated Organic Solvent Waste container (e.g., dissolved in DMSO, DCM, or Methanol).[1]
-
End-of-Life: High-temperature incineration via a licensed hazardous waste contractor.[1]
Part 2: Hazard Assessment & Structural Logic (The "Why")
As a Senior Application Scientist, I prioritize understanding the chemical causality behind safety protocols. Blind compliance leads to accidents; understanding structure leads to safety.[1]
Structural Analysis
The molecule consists of two distinct pharmacophores that dictate its waste profile:
-
The Pyrazol-4-ol Core: A nitrogen-containing heterocycle with a hydroxyl group.[1] While generally stable, pyrazoles can exhibit aquatic toxicity and potential skin/eye irritation.[1] The hydroxyl group allows for hydrogen bonding, potentially increasing solubility in polar organic solvents.[1]
-
The 2,4-Dichlorobenzyl Moiety: This is the critical driver for disposal.[1]
-
Halogenation: The two chlorine atoms classify this material as "Halogenated."[1] EPA and international regulations strictly separate halogenated waste because its combustion requires specific scrubbers to prevent the formation of dioxins and acid gases (HCl).
-
Persistence: Chlorinated aromatics are often resistant to biodegradation, necessitating incineration rather than landfilling.[1]
-
Risk Profile (GHS Classification Inference)
-
Signal Word: WARNING (Default for research chemicals).
-
Likely Hazards:
Part 3: Waste Segregation Decision Tree
Effective disposal starts at the bench. Use this logic flow to determine the correct waste stream immediately after synthesis or use.[1]
Figure 1: Decision tree for segregating 1-(2,4-Dichlorobenzyl)-1H-pyrazol-4-ol waste. Note that the presence of chlorine in the solute mandates a halogenated waste stream regardless of the solvent.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
Applicability: Expired stock, weighing paper, contaminated gloves, spill cleanup debris.[1]
-
Containment:
-
Labeling:
-
Storage:
Protocol B: Liquid Waste (Reaction Mixtures & Stock Solutions)
Applicability: HPLC effluent, mother liquors, NMR tube contents.[1]
-
Solvent Compatibility Check:
-
Ensure the waste container is compatible with the solvent (e.g., HDPE for aqueous/alcohols, Glass/Teflon for halogenated solvents).
-
-
Transfer:
-
Pour the solution into the Halogenated Organic Solvent carboy.
-
Why? Even if dissolved in Methanol (non-halogenated), the solute contains chlorine. Mixing this into a non-halogenated waste stream can contaminate the entire drum, leading to rejection by the disposal facility or regulatory fines [1].[1]
-
-
Rinsing:
-
Logging:
Part 5: Operational Workflow (Bench to Incinerator)
This workflow ensures a chain of custody and safety from the moment the experiment ends.[1]
Figure 2: Chain of custody for chemical waste. The Satellite Accumulation Area (SAA) is the critical control point for researchers.
Part 6: Emergency Contingencies
Scenario: Benchtop Spill (Solid Powder)
-
Alert: Notify nearby personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 mask or work in a fume hood.[1]
-
Contain: Cover the spill with a damp paper towel to prevent dust dispersion.[1]
-
Dispose: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste stream.
Scenario: Skin Contact
-
Flush: Immediately wash the area with soap and water for 15 minutes.[1]
-
Assess: If redness or irritation persists, seek medical attention. Provide the chemical structure to the physician (mentioning the pyrazole and dichlorobenzyl components).
Part 7: Regulatory & Compliance Data
| Parameter | Specification | Authority/Reference |
| RCRA Status | Hazardous Waste (Not P/U listed, but characteristic) | EPA 40 CFR 261 [2] |
| Waste Code | D001 (if in flammable solvent)D022 (if Chloroform used)F002 (Halogenated Solvents) | EPA Waste Codes |
| Destruction Method | Rotary Kiln Incineration | Standard Industry Practice |
| Container Material | Glass (Amber) or HDPE | Compatibility Best Practice |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency. (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]
-
PubChem. (n.d.).[1] 1H-Pyrazol-4-ol Compound Summary. National Library of Medicine.[1] [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
